2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a chloro group, a methyl group, and a pyrrolidinone moiety
Mechanism of Action
Target of Action
Compounds with a similar pyrrolidine structure have been found to interact with a variety of biological targets .
Mode of Action
It’s known that the pyrrolidine ring, a key structural component of this compound, can efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways .
Pharmacokinetics
The presence of a chlorine atom in the compound can increase potency and improve solubility, which could potentially enhance its bioavailability .
Result of Action
The compound has been reported to exhibit superior in vitro anti-inflammatory activity compared to the standard, ibuprofen .
Action Environment
The chlorine atoms in the compound have been used as metabolically more stable isosteres, replacing hydrogen atoms , which could potentially influence its stability and efficacy in different environments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide typically involves the reaction of 2-chloropropanoyl chloride with N-methyl-2-pyrrolidinone in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
2-chloropropanoyl chloride+N-methyl-2-pyrrolidinonetriethylaminethis compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chloro group can be replaced by other nucleophiles such as amines or thiols.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form the corresponding alcohol.
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Nucleophilic substitution: Formation of N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide derivatives.
Reduction: Formation of 2-chloro-N-methyl-N-(2-hydroxy-2-pyrrolidin-1-ylethyl)propanamide.
Oxidation: Formation of 2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanoic acid.
Scientific Research Applications
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)acetamide: Lacks the chloro group, leading to different reactivity and biological activity.
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)butanamide: Contains a longer alkyl chain, which may affect its solubility and interaction with biological targets.
Uniqueness
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide is unique due to the presence of both a chloro group and a pyrrolidinone moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-chloro-N-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-8(11)10(15)12(2)7-9(14)13-5-3-4-6-13/h8H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLXMQARWZQJOV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)CC(=O)N1CCCC1)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.